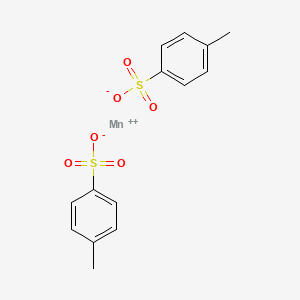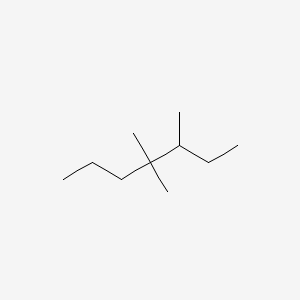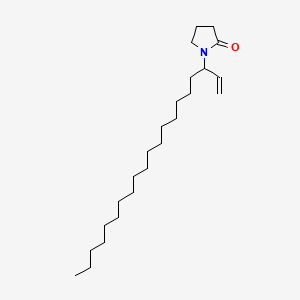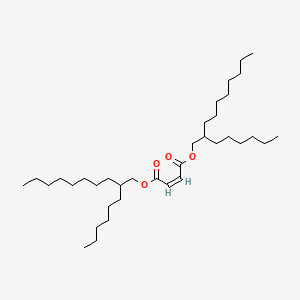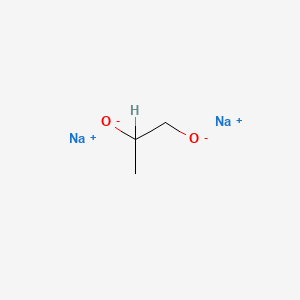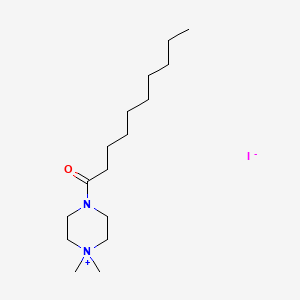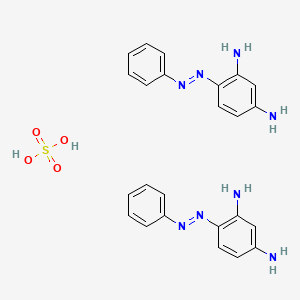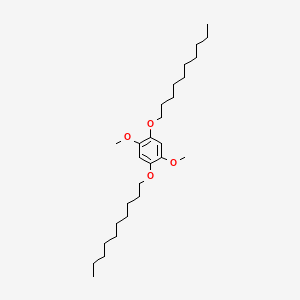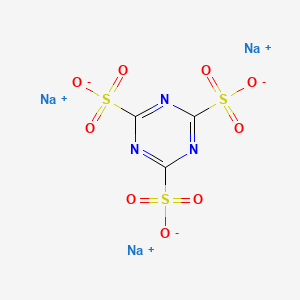
Tin tetra(hexanolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin tetra(hexanolate) is an organotin compound with the chemical formula C24H54O4Sn. It is a coordination complex where a tin(IV) ion is bonded to four hexanolate ligands. This compound is known for its applications in various fields, including catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tin tetra(hexanolate) can be synthesized through the reaction of tin(IV) chloride with hexanol in the presence of a base. The reaction typically proceeds as follows:
SnCl4+4C6H13OH→Sn(OC6H13)4+4HCl
This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of tin(IV) chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of tin tetra(hexanolate) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tin tetra(hexanolate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The hexanolate ligands can be substituted with other alkoxides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other alcohols or alkoxides can lead to ligand exchange.
Major Products
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: New tin alkoxides with different ligands.
Applications De Recherche Scientifique
Tin tetra(hexanolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Medicine: Research is ongoing into its use in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of tin tetra(hexanolate) in catalytic processes involves the coordination of the tin center with reactants, facilitating their transformation. The tin ion acts as a Lewis acid, activating substrates and stabilizing transition states. This enhances the rate of chemical reactions and improves product yields.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin tetra(ethanolate): Similar structure but with ethanolate ligands.
Tin tetra(butanolate): Contains butanolate ligands instead of hexanolate.
Tin tetra(phenolate): Features phenolate ligands.
Uniqueness
Tin tetra(hexanolate) is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. The longer carbon chain of the hexanolate ligands provides different steric and electronic effects compared to shorter or aromatic ligands, making it suitable for specific applications in catalysis and materials science.
Propriétés
Numéro CAS |
93840-03-0 |
|---|---|
Formule moléculaire |
C24H52O4Sn |
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
hexan-1-olate;tin(4+) |
InChI |
InChI=1S/4C6H13O.Sn/c4*1-2-3-4-5-6-7;/h4*2-6H2,1H3;/q4*-1;+4 |
Clé InChI |
NIRYGOQSAJECEU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sn+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


